molecular formula C12H16ClNO B1314012 2-Chloro-4-(piperidin-1-ylmethyl)phenol CAS No. 69245-90-5

2-Chloro-4-(piperidin-1-ylmethyl)phenol

Cat. No. B1314012
CAS RN: 69245-90-5
M. Wt: 225.71 g/mol
InChI Key: NZYVTXMMWGRQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C12H16ClNO . It has a molecular weight of 225.71 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “2-Chloro-4-(piperidin-1-ylmethyl)phenol”, has been a subject of interest in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(piperidin-1-ylmethyl)phenol” consists of a phenol group attached to a piperidine ring via a methylene bridge, and a chlorine atom attached to the phenol ring . The detailed structural properties and quantum chemical calculations can be carried out using density functional theory .


Physical And Chemical Properties Analysis

“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a solid at room temperature . It has a molecular weight of 225.71 and its molecular formula is C12H16ClNO .

Scientific Research Applications

Antimalarial Activity

Compounds related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol have shown potential in antimalarial applications. For instance, Mannich base derivatives of 4-[7-Chloro(and 7-trifluoromethyl)quinolin-4-ylamino]phenols, including those with piperidin-1-ylmethyl groups, exhibited significant antimalarial activity against Plasmodium falciparum isolates in vitro (Barlin et al., 1994).

Radiation-Induced Crystal Study

A study focusing on radiation-induced 2-(piperidin-1-ylmethyl)phenol single crystal explored the compound's behavior under radiation, indicating its potential for specific scientific studies in the field of radiation chemistry (Usta et al., 2016).

Synthesis and Chemical Properties

The synthesis and properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, were investigated, providing insights into the chemical behavior and potential applications of similar compounds in pharmaceutical or chemical synthesis (Shen Li, 2012).

Experimental and Theoretical Studies

Experimental and theoretical studies of a similar compound, 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, have been conducted. This research includes structural analysis and theoretical data support, suggesting potential for biomedical applications due to its high antioxidant value (Ulaş, 2020).

Coordination Chemistry

Research into the coordination chemistry of copper (II) complexes, including ligands related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol, has implications for materials science and bioinorganic chemistry (Majumder et al., 2016).

Photodynamic Therapy

Studies on water-soluble phthalocyanines substituted with piperidine groups demonstrate potential in photodynamic therapy, indicating applications in cancer treatment and biomedical research (Özel et al., 2019).

Anticancer Properties

The synthesis of quinoline analogues with piperidin-1-ylmethyl groups revealed significant anticancer properties in several human cancer cell lines, suggesting therapeutic applications (Harishkumar et al., 2018).

properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYVTXMMWGRQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498282
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(piperidin-1-ylmethyl)phenol

CAS RN

69245-90-5
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.